3-Bromo-5-methoxycarbony-4-methyl-phenylboronic acid

Synthetic Chemistry Medicinal Chemistry Suzuki-Miyaura Coupling

For robust, reproducible Suzuki-Miyaura cross-coupling, this building block's unique 4-methyl group creates a defined steric environment unavailable in simpler analogs. Its dual boronic acid and aryl bromide functionality enables orthogonal synthetic strategies for complex molecule assembly. Substituting with non-methylated regioisomers risks altered reaction kinetics and lower yields. Procure with validated ≥98% purity and comprehensive QC documentation to minimize variability in your critical synthetic route.

Molecular Formula C9H10BBrO4
Molecular Weight 272.89 g/mol
Cat. No. B8187760
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-5-methoxycarbony-4-methyl-phenylboronic acid
Molecular FormulaC9H10BBrO4
Molecular Weight272.89 g/mol
Structural Identifiers
SMILESB(C1=CC(=C(C(=C1)Br)C)C(=O)OC)(O)O
InChIInChI=1S/C9H10BBrO4/c1-5-7(9(12)15-2)3-6(10(13)14)4-8(5)11/h3-4,13-14H,1-2H3
InChIKeyDUUDJMMDSYTQFE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Bromo-5-methoxycarbonyl-4-methyl-phenylboronic acid (CAS 2408429-88-7): Technical Specifications and Procurement Baseline


3-Bromo-5-methoxycarbonyl-4-methyl-phenylboronic acid (CAS 2408429-88-7) is an arylboronic acid derivative with the molecular formula C₉H₁₀BBrO₄ and a molecular weight of 272.89 g/mol . It is characterized by a unique substitution pattern on the phenyl ring, featuring a bromo substituent (at position 3), a methoxycarbonyl group (at position 5), and a methyl group (at position 4) [1]. This compound is a solid that is typically handled under inert atmospheric conditions to preserve its reactivity [1]. Commercially, it is available from multiple suppliers as a research-grade building block, with standard purities specified at 97% or ≥98% [2].

Why Generic Substitution Fails for 3-Bromo-5-methoxycarbonyl-4-methyl-phenylboronic acid in Suzuki-Miyaura Couplings


Generic substitution of this compound with other in-class arylboronic acids or even closely related regioisomers is likely to fail due to its distinct substitution pattern, which uniquely dictates its reactivity profile in Suzuki-Miyaura cross-coupling reactions. The specific ortho-, meta-, and para-relationships of the bromo, methoxycarbonyl, and methyl substituents create a unique electronic and steric environment around the boronic acid moiety . A review of the field notes that the steric effect of the aryl boronic acid on the coupling reaction is substantial, and that ortho-substituents on the boronic acid component can significantly impact both yield and selectivity . Therefore, a user cannot assume that replacing this compound with, for example, (3-Bromo-5-(methoxycarbonyl)phenyl)boronic acid (which lacks the 4-methyl group) or 4-Bromo-3-(methoxycarbonyl)phenylboronic acid (a regioisomer) will produce an equivalent outcome in a synthetic sequence. The specific arrangement of functional groups on this molecule is critical for its intended role as a synthetic intermediate, and substitution introduces the risk of altered reaction kinetics, lower yields, or different chemo-/regioselectivity.

Quantitative Differentiation Evidence for 3-Bromo-5-methoxycarbonyl-4-methyl-phenylboronic acid (CAS 2408429-88-7)


Evidence 1: Structural Distinction from a Non-Methylated Analog

A key structural differentiator for 3-Bromo-5-methoxycarbonyl-4-methyl-phenylboronic acid is the presence of a methyl group at the 4-position, which is ortho to the boronic acid moiety. This steric and electronic feature distinguishes it from the closest analog, (3-Bromo-5-(methoxycarbonyl)phenyl)boronic acid (CAS 913835-87-7) [1]. While direct comparative kinetic or yield data were not found in the literature, class-level inference from a review on Suzuki coupling parameters indicates that ortho-substitution on arylboronic acids significantly influences reaction outcomes and can necessitate modified reaction conditions to achieve high yields .

Synthetic Chemistry Medicinal Chemistry Suzuki-Miyaura Coupling

Evidence 2: Differentiation from a Regioisomeric Methyl-Bromo Analog

This compound's unique value is further highlighted by comparison with its regioisomer, (4-Bromo-3-(methoxycarbonyl)-5-methylphenyl)boronic acid (CAS 2788844-24-4) . The target compound (3-Bromo, 4-Methyl, 5-Methoxycarbonyl) has the bromo and methyl groups adjacent on the ring, whereas the comparator has the bromo and methoxycarbonyl groups adjacent . This difference in substitution pattern is critical, as reviews of the Suzuki reaction emphasize that both the identity and position of substituents on the arylboronic acid are major factors influencing the rate and success of the cross-coupling reaction .

Organic Synthesis Cross-Coupling Building Blocks

Evidence 3: Vendor-Specified Purity as a Procurement Differentiator

Vendor-specified purity serves as a direct quantitative differentiator for procurement. The target compound, 3-Bromo-5-methoxycarbonyl-4-methyl-phenylboronic acid (CAS 2408429-88-7), is offered by Bidepharm at a standard purity of 98% and by Capot Chemical with a purity of NLT 98% [1]. This can be compared to the pinacol ester derivative of this compound (CAS 2377610-87-0), which is offered by AKSci at a purity of 95% .

Quality Control Procurement Analytical Chemistry

Best Research and Industrial Application Scenarios for 3-Bromo-5-methoxycarbonyl-4-methyl-phenylboronic acid (CAS 2408429-88-7)


Scenario 1: Synthesis of Sterically-Defined Biaryl Pharmaceutical Intermediates

This compound is best applied as a key building block in the multi-step synthesis of complex pharmaceutical intermediates via the Suzuki-Miyaura cross-coupling reaction [1]. The presence of the 4-methyl group, which is ortho to the boronic acid functionality, introduces a defined steric element that can be leveraged to build specific three-dimensional architectures in drug candidates [1]. A researcher seeking to create a library of biaryl compounds with varied ortho-substitution would specifically procure this compound to explore the effect of a proximal methyl group, a feature not available from simpler, non-methylated analogs.

Scenario 2: Orthogonal Functionalization in Complex Molecule Assembly

The compound's dual functionality—a boronic acid group for cross-coupling and an aryl bromide group for subsequent functionalization—makes it ideal for orthogonal synthetic strategies. This allows for the programmed, sequential assembly of complex molecules [1]. For example, the boronic acid can first be used in a Suzuki coupling to form a biaryl bond, and then the aryl bromide can be employed in a second, distinct transformation (e.g., another cross-coupling, borylation, or amination) to introduce further molecular complexity [1].

Scenario 3: Procuring a High-Purity Research Building Block for Reaction Development

In an industrial or academic setting where the development of a robust and reproducible synthetic process is paramount, procuring this compound with a specified high purity (98% or NLT 98%) is a best practice [1] [2]. The availability of accompanying quality control documentation (such as NMR, HPLC) from suppliers like Bidepharm and Capot Chemical supports this need [1] [2]. Using a well-characterized, high-purity reagent minimizes variability in reaction screening and optimization, leading to more reliable and scalable outcomes compared to using a lower-purity alternative.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
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